Purple-|A-D-Gal

説明

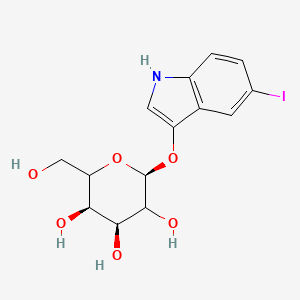

パープル-β-D-Gal (5-ヨード-3-インドリル-β-D-ガラクトピラノシド) は、β-ガラクトシダーゼのクロモジェニック基質です。 X-galと類似していますが、酵素加水分解によって紫色の沈殿物を生成します 。この化合物は、さまざまなアッセイでレポーター遺伝子として頻繁に使用されるβ-ガラクトシダーゼ活性を検出するために、分子生物学で広く使用されています。

特性

分子式 |

C14H16INO6 |

|---|---|

分子量 |

421.18 g/mol |

IUPAC名 |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14+/m0/s1 |

InChIキー |

XNKCQUZRJVDUFR-BMYFTYEUSA-N |

異性体SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |

正規SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

パープル-β-D-Galは、特定の条件下で5-ヨードインドールとβ-D-ガラクトピラノシルクロリドを反応させることによって合成されます。 反応には通常、グリコシド結合の形成を促進するために水酸化ナトリウムや炭酸カリウムなどの塩基を使用します 。

工業生産方法

工業的な環境では、パープル-β-D-Galの生産には、一貫性と純度を確保するために、自動化された反応器を使用した大規模合成が伴います。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。 製品はその後、結晶化またはクロマトグラフィー技術によって精製されます 。

化学反応の分析

反応の種類

パープル-β-D-Galは、β-ガラクトシダーゼによって酵素加水分解を受け、インドキシル分子が放出されます。 これらの分子はその後、酸化されて二量体化し、水に不溶性のインジゴ沈殿物を生成します 。

一般的な試薬と条件

酵素加水分解: β-ガラクトシダーゼは、パープル-β-D-Galを加水分解するために使用される主要な酵素です。

主要な製品

パープル-β-D-Galの酵素加水分解から生成される主要な製品はインジゴであり、アッセイで観察される紫色の着色に寄与しています 。

科学的研究の応用

パープル-β-D-Galは、β-ガラクトシダーゼ活性を検出するために、科学研究で広く使用されています。その用途は、以下のさまざまな分野にわたっています。

作用機序

類似の化合物との比較

パープル-β-D-Galは、X-gal、レッド-β-D-Gal、ローズ-β-D-Gal、グリーン-β-D-Galなど、β-ガラクトシダーゼの他のクロモジェニック基質と類似しています。それは、紫色の沈殿物を生成するという点でユニークであり、酵素活性の明確な視覚マーカーを提供します。

類似の化合物

X-gal (5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシド): 青い沈殿物を生成します.

レッド-β-D-Gal (5-ブロモ-6-クロロ-3-インドリル-β-D-ガラクトピラノシド): 赤またはマゼンタの沈殿物を生成します.

ローズ-β-D-Gal (6-クロロ-3-インドキシル-β-D-ガラクトピラノシド): ピンクの沈殿物を生成します.

グリーン-β-D-Gal (N-メチルインドリル-β-D-ガラクトピラノシド): 緑色の沈殿物を生成します.

パープル-β-D-Galは、その独特の色変化により際立っており、さまざまな生化学的アッセイにおいて貴重なツールとなっています。

類似化合物との比較

Purple-β-D-Gal is similar to other chromogenic substrates for β-galactosidase, such as X-gal, Red-β-D-Gal, Rose-β-D-Gal, and Green-β-D-Gal . it is unique in generating a purple-colored precipitate, which provides a distinct visual marker for enzyme activity.

Similar Compounds

X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Produces a blue precipitate.

Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Produces a red or magenta precipitate.

Rose-β-D-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside): Produces a pink precipitate.

Green-β-D-Gal (N-Methylindolyl-β-D-galactopyranoside): Produces a green precipitate.

Purple-β-D-Gal stands out due to its unique color change, making it a valuable tool in various biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。